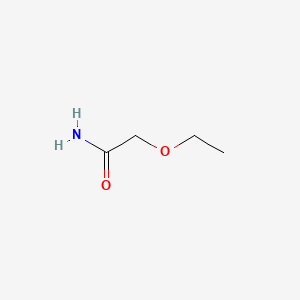
Acetamide, ethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, ethoxy-: is an organic compound with the molecular formula C4H9NO2. It is a derivative of acetamide where an ethoxy group replaces one of the hydrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Acetamide, ethoxy- can be synthesized by reacting ethylamine with acetic anhydride under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the desired product.
Industrial Production: Industrially, acetamide, ethoxy- is produced by the reaction of ethylamine with acetic acid in the presence of a catalyst. This method ensures a higher yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Acetamide, ethoxy- can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form ethylamine and acetic acid.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of ethyl acetate and acetic acid.
Reduction: Formation of ethylamine and acetic acid.
Substitution: Formation of various substituted acetamides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis.
- Acts as a precursor for the synthesis of other organic compounds.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Used as a solvent in various industrial processes.
- Employed in the production of polymers and resins.
Wirkmechanismus
Molecular Targets and Pathways: Acetamide, ethoxy- exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The exact mechanism of action depends on the specific application and the biological system involved. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Acetamide: The parent compound, with a simpler structure and different properties.
N,N-Dimethylacetamide: A related compound with two methyl groups attached to the nitrogen atom, widely used as a solvent.
Phenoxyacetamide: A derivative with a phenoxy group, known for its diverse biological activities.
Uniqueness: Acetamide, ethoxy- is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
51770-98-0 |
|---|---|
Molekularformel |
C4H9NO2 |
Molekulargewicht |
103.12 g/mol |
IUPAC-Name |
2-ethoxyacetamide |
InChI |
InChI=1S/C4H9NO2/c1-2-7-3-4(5)6/h2-3H2,1H3,(H2,5,6) |
InChI-Schlüssel |
OAAKFAXUEYTMHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


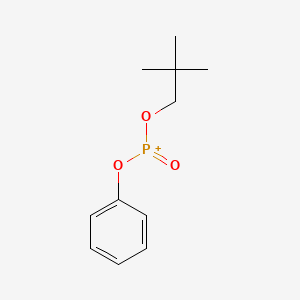

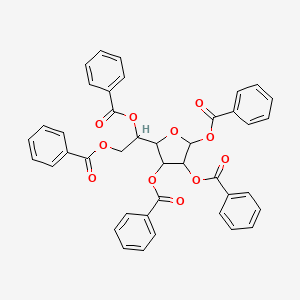
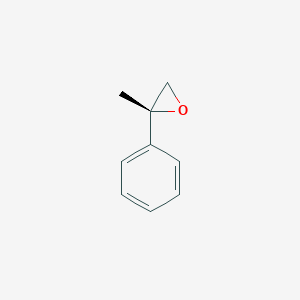
![6-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one](/img/structure/B14157987.png)
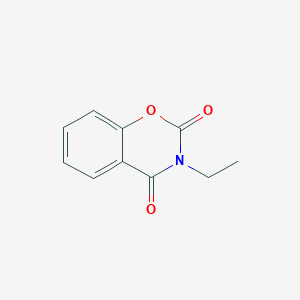
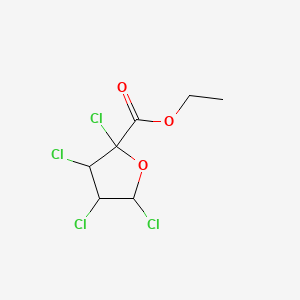
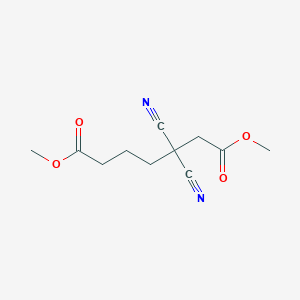
![2,2,2-trifluoro-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B14158016.png)
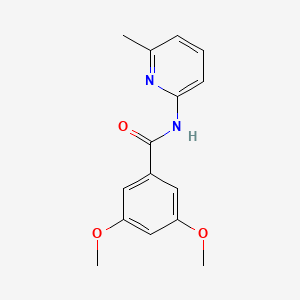
![2-Pentylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14158022.png)
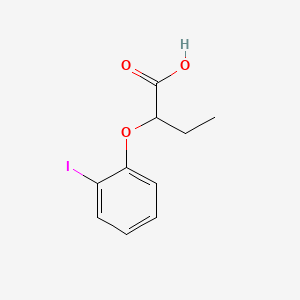
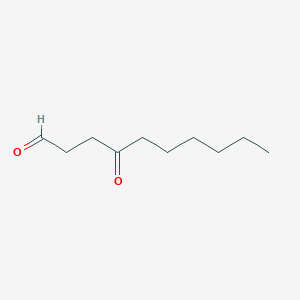
![[N-(dimethylamino)-C-(1,1,2,2,3,3,3-heptafluoropropyl)carbonimidoyl]sulfanyl N-(dimethylamino)-2,2,3,3,4,4,4-heptafluorobutanimidothioate](/img/structure/B14158046.png)
